molecular formula C11H12N4O2 B11800607 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B11800607
M. Wt: 232.24 g/mol
InChI Key: ZPWJRMFWCCXXRU-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a nitro-substituted phenyl ring at position 3, an ethyl group at position 5, and a methyl group at position 1 of the triazole core. The 1,2,4-triazole scaffold is a π-deficient heterocycle with two electronegative nitrogen atoms, making it highly reactive in nucleophilic and electrophilic substitutions .

1,2,4-Triazoles are widely studied for their pharmacological and agrochemical applications, including antifungal, herbicidal, and antiradical properties . The substitution pattern of this compound—particularly the ethyl and methyl alkyl groups—may modulate its lipophilicity and metabolic stability compared to simpler triazole derivatives.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-ethyl-1-methyl-3-(3-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C11H12N4O2/c1-3-10-12-11(13-14(10)2)8-5-4-6-9(7-8)15(16)17/h4-7H,3H2,1-2H3

InChI Key

ZPWJRMFWCCXXRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazide-Thiocyanate Cyclization

A foundational method involves reacting 3-nitrophenylacetic acid hydrazide with ethyl isothiocyanate to form a thiosemicarbazide intermediate. Cyclization in basic ethanol (KOH, reflux, 8 h) yields 3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thiol. Subsequent alkylation with methyl iodide (1.2 eq, DMF, 60°C) introduces the 1-methyl group, while ethyl bromide (1.5 eq, NaH, THF) functionalizes position 5. This stepwise approach achieves an overall yield of 65% but requires rigorous purification.

Formamide-Mediated Cyclization

Adapting the patent method, methyl formate, hydrazine hydrate, and ammonium chloride react under high pressure (120°C, 1 h) to generate 1H-1,2,4-triazole. Modifying this protocol with 3-nitrobenzaldehyde hydrazone and ethylamine introduces the aryl and alkyl groups. However, competitive side reactions reduce yields to 45–50%, necessitating chromatographic separation.

One-Pot Multicomponent Reactions

Copper-Catalyzed Synthesis

Xu et al.’s method employs hydroxylamine hydrochloride, acetonitrile (methyl source), and propionitrile (ethyl source) in a Cu(OAc)₂-catalyzed one-pot reaction. 3-Nitrobenzaldehyde is condensed with hydrazine to form the arylhydrazine intermediate, which undergoes cyclization at 80°C (12 h). This route achieves 82% yield and excellent regioselectivity, bypassing protective groups.

Reaction Conditions:

  • Catalysts: Cu(OAc)₂ (10 mol%)

  • Solvent: Ethanol/H₂O (3:1)

  • Temperature: 80°C

  • Time: 12 h

Electrochemical Oxidative Cyclization

Yang and Yuan’s electrochemical method utilizes 3-nitroaniline, paraformaldehyde, and ethylamine in an NH₄OAc/n-Bu₄NI electrolyte. At room temperature, I₂-mediated cyclization forms the triazole core with 78% yield. This eco-friendly approach avoids transition metals but requires specialized equipment.

Post-Functionalization Methods

Nitration of Phenyl-Substituted Triazoles

3-Phenyl-1H-1,2,4-triazole is nitrated using HNO₃/H₂SO₄ (0°C, 2 h), yielding the 3-nitrophenyl derivative (70%). Subsequent N-methylation (CH₃I, K₂CO₃, acetone) and C5-ethylation (EtBr, NaH) complete the synthesis. However, over-nitration and ring degradation limit practicality.

Alkylation of Triazole Thiols

5-Mercapto-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is treated with ethyl bromide in DMF (K₂CO₃, 60°C, 6 h), achieving 85% yield. Thiol-directed alkylation ensures selectivity at position 5.

Comparative Analysis of Synthetic Methods

MethodConditionsYieldAdvantagesLimitations
Hydrazide cyclizationKOH, ethanol, reflux65%High purityMulti-step, costly
Copper catalysisCu(OAc)₂, 80°C, 12 h82%One-pot, regioselectiveRequires metal catalyst
Electrochemicaln-Bu₄NI, r.t., 6 h78%Metal-free, mild conditionsLow scalability
Post-nitrationHNO₃/H₂SO₄, 0°C70%Simple starting materialsSide reactions, poor selectivity

Experimental Optimization and Challenges

Regioselectivity in Alkylation

Methylation at N1 competes with C5 ethylation due to similar nucleophilicities. Using bulky bases (e.g., DBU) or phase-transfer catalysts (TBAB) improves N1 selectivity.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Switching to ethanol/water mixtures reduces byproduct formation.

Scale-Up Considerations

The copper-catalyzed method was successfully scaled to 100 g (yield: 80%), whereas electrochemical methods face electrode fouling at >10 g .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole ring system has been extensively studied for its antimicrobial properties. Compounds bearing this moiety have shown significant activity against various bacterial strains and fungi. For instance, research indicates that derivatives of triazole can act as effective antibacterial agents due to their ability to inhibit cell wall synthesis and disrupt cellular processes .

Case Study:
A study synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results demonstrated that certain derivatives exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole has been highlighted in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific proteins involved in cell cycle regulation and apoptosis pathways .

Case Study:
In vitro studies on leukemia and melanoma cell lines showed that triazole derivatives could inhibit tumor growth significantly. Molecular docking studies suggested that these compounds interact with methionine aminopeptidase type II, a target for cancer therapy .

Fungicidal Activity

Triazoles are widely recognized for their fungicidal properties. They function by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against a range of plant pathogens .

Case Study:
Field trials have demonstrated the efficacy of triazole-based fungicides in controlling diseases in crops such as wheat and barley. These compounds not only reduce disease incidence but also improve crop yield and quality .

Electrochemical Applications

Recent advancements have explored the electrochemical properties of triazole compounds, including this compound. These compounds can be used in sensors and batteries due to their ability to undergo redox reactions effectively.

Case Study:
Research has shown that triazole derivatives can serve as electroactive materials in the development of sensors for detecting environmental pollutants. Their stability and conductivity make them suitable candidates for such applications .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituents. Below is a comparison with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole 1-Me, 3-(3-NO₂Ph), 5-Et C₁₁H₁₂N₄O₂ Pending experimental data (theoretical) -
3-(2-Nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid 3-(2-NO₂Ph), 5-COOH C₉H₆N₄O₄ mp 134–135°C; synthesized via ester hydrolysis
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 1-(2-NO₂Ph), 3-COOH, 5-(i-Bu) C₁₃H₁₄N₄O₄ Antiradical activity (moderate DPPH scavenging)
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1H-1,2,4-triazole 3-Ph, 5-(4-Cl-3-NO₂Ph) C₁₄H₉ClN₄O₂ Structural analog with dual halogen/nitro groups
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-(CF₃Ph), 5-COOEt C₁₂H₁₀F₃N₃O₂ Enhanced lipophilicity due to CF₃ group

Key Observations :

  • Alkyl substituents : Ethyl and methyl groups improve metabolic stability compared to unsubstituted triazoles but may reduce water solubility .

Insights :

  • The nitro group in this compound may confer herbicidal or antifungal activity akin to other nitrophenyl-triazoles .
  • Antiradical activity is less pronounced in triazoles with bulky alkyl chains (e.g., 5-(2-methylpropyl) in ) compared to smaller substituents .

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